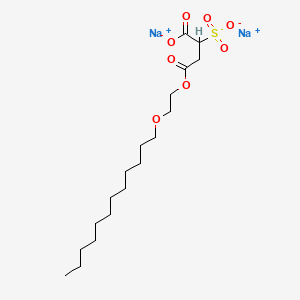

Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate

Description

Properties

CAS No. |

39354-45-5 |

|---|---|

Molecular Formula |

C18H32Na2O8S |

Molecular Weight |

454.5 g/mol |

IUPAC Name |

disodium;4-(2-dodecoxyethoxy)-4-oxo-2-sulfonatobutanoate |

InChI |

InChI=1S/C18H34O8S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-25-13-14-26-17(19)15-16(18(20)21)27(22,23)24;;/h16H,2-15H2,1H3,(H,20,21)(H,22,23,24);;/q;2*+1/p-2 |

InChI Key |

ZZTKVOKJMCZYBC-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCOCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate typically involves the reaction of dodecyl alcohol with ethylene oxide to form dodecyloxyethanol. This intermediate is then reacted with maleic anhydride to produce the corresponding ester, which is subsequently sulfonated and neutralized with sodium hydroxide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfinate derivatives.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell lysis buffers for protein extraction and purification.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Widely used in the formulation of shampoos, facial cleansers, and other personal care products

Mechanism of Action

The primary mechanism of action of disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate is its ability to reduce surface tension, thereby enhancing the wetting and spreading properties of aqueous solutions. This is achieved through the alignment of the hydrophobic dodecyl chain and the hydrophilic sulfonate group at the air-water interface, leading to the formation of micelles .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between disodium laureth sulfosuccinate and related sulfosuccinate surfactants:

Performance and Stability

- Solubility & Hydrophilicity : The polyethoxy linker in disodium laureth sulfosuccinate improves water solubility compared to the straight-chain analog (CAS 13192-12-6), which lacks ethoxy groups and is more hydrophobic .

- Skin Irritation: The ethoxylation in CAS 40754-59-4 reduces irritancy, making it suitable for sensitive skin, whereas the branched 2-ethylhexyl variant (CAS 577-11-7) is restricted to non-topical pharmaceutical applications due to harsher effects .

- Chemical Stability : Amide-containing derivatives (e.g., CAS 25882-44-4) exhibit superior stability in acidic environments due to hydrogen bonding, whereas ethoxylated variants degrade faster under strong alkalis .

Market and Regulatory Trends

Disodium laureth sulfosuccinate dominates the personal care sector, with a projected market growth of 4.2% CAGR (2020–2027) due to demand for sulfate-free formulations . In contrast, the straight-chain variant (CAS 13192-12-6) faces declining use in consumer products due to regulatory pressures on non-ethoxylated surfactants in the EU .

Research Findings

- Efficacy in Mild Formulations : Studies highlight disodium laureth sulfosuccinate’s compatibility with enzymes and preservatives in baby shampoos, outperforming sodium lauryl sulfate in foam stability and mildness .

- Environmental Impact : Ethoxylated sulfosuccinates show 30–50% faster biodegradation than branched analogs like docusate sodium, aligning with green chemistry initiatives .

- Synergistic Blends: Combining disodium laureth sulfosuccinate with nonionic surfactants (e.g., cocamide MEA) enhances cleaning efficiency while maintaining pH neutrality .

Biological Activity

Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate (DSS) is an anionic surfactant with a molecular formula of C22H40Na2O10S and a molecular weight of approximately 542.6 g/mol. This compound is primarily recognized for its surfactant and emulsifying properties, which make it valuable in various industrial applications including cosmetics, pharmaceuticals, and cleaning products. Its structure, featuring a sulfonate group, enhances its solubility in water, facilitating its use in aqueous formulations.

DSS exhibits amphiphilic characteristics, allowing it to interact with both hydrophilic and hydrophobic substances. This property enables DSS to:

- Form Micelles : In aqueous solutions, DSS can aggregate to form micelles, which can encapsulate non-polar substances.

- Enhance Membrane Permeability : DSS has been shown to improve the permeability of cell membranes, potentially aiding in drug delivery systems by facilitating the transport of therapeutic agents into cells.

Antimicrobial Properties

Research indicates that DSS possesses antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for use in antimicrobial formulations.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of DSS against Staphylococcus aureus and Escherichia coli. The results indicated that DSS significantly reduced bacterial viability at concentrations as low as 0.5%.

- Drug Delivery Applications : In a controlled study involving liposomal formulations, DSS was incorporated to enhance drug encapsulation efficiency and release rates. The findings suggested that DSS improved the pharmacokinetic profile of encapsulated drugs compared to formulations without DSS.

Safety and Toxicity

While DSS is effective in various applications, safety assessments have highlighted potential irritant properties:

- Toxicity Profile : The oral LD50 for rats is reported at approximately 3543 mg/kg, while the dermal LD50 is greater than 2000 mg/kg . These values indicate moderate toxicity levels.

- Irritation Potential : Direct contact with skin or eyes can lead to irritation; therefore, appropriate handling precautions are advised during use .

Comparative Analysis

The following table compares DSS with similar compounds based on their structural and functional characteristics:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Disodium Laureth Sulfosuccinate | C22H40Na2O10S | Milder surfactant used in personal care products |

| This compound | C22H40Na2O10S | Enhanced membrane permeability; antimicrobial effects |

| Disodium 4-oxo-5,8,11,14-tetraoxahexacosan-1-oate | Varies | Specialized industrial applications |

Unique Attributes of DSS

DSS is distinguished by its longer hydrophobic chain combined with multiple ethylene glycol units. This unique structure enhances its solubility and effectiveness as a surfactant compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.